molecular formula C7H4BrFO2 B146589 2-Bromo-3-fluorobenzoic acid CAS No. 132715-69-6

2-Bromo-3-fluorobenzoic acid

Cat. No.: B146589
CAS No.: 132715-69-6
M. Wt: 219.01 g/mol
InChI Key: KQRCBMPPEPNNDS-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Carboxylic Acids

Halogenated aromatic carboxylic acids are a class of organic compounds that feature a benzene (B151609) ring substituted with at least one halogen atom and one carboxylic acid group. These compounds are of great importance in organic chemistry and materials science. The presence and position of the halogen atoms on the aromatic ring can significantly influence the compound's physical and chemical properties, such as acidity, reactivity, and biological activity. cymitquimica.com

2-Bromo-3-fluorobenzoic acid is a specific example of a di-halogenated benzoic acid. The presence of both bromine and fluorine imparts unique characteristics. The fluorine atom, being highly electronegative, and the bromine atom, a larger halogen, create specific electronic and steric effects that are exploited in chemical synthesis. cymitquimica.com The study of such compounds, including their thermodynamic properties, is a subject of ongoing research to better understand structure-property relationships. nist.gov

Significance as a Versatile Synthetic Building Block

The primary significance of this compound lies in its role as a versatile synthetic building block. The three different functional groups—carboxylic acid, bromine, and fluorine—each offer distinct reactive sites for chemical transformations. This allows for a wide range of modifications and the construction of more complex molecules.

The carboxylic acid group can undergo typical reactions such as esterification and amidation. The bromine and fluorine atoms on the aromatic ring are sites for various coupling and substitution reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals. chemshuttle.com For instance, the bromine atom can participate in Suzuki and other cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern organic synthesis.

Several methods for the synthesis of this compound have been developed. One common approach involves the bromination of p-fluorobenzoic acid. xinchem.com Another patented method starts from m-fluorobenzotrifluoride and proceeds through a multi-step sequence of nitration, bromination, reduction, deamination, separation, and hydrolysis to yield the final product. wipo.intgoogle.comgoogle.com The development of efficient and safe synthesis routes is crucial for its application in larger-scale chemical production. google.com

Overview of Current Research Trends and Academic Interest

Current research interest in this compound is predominantly driven by its application in medicinal chemistry and drug discovery. It serves as a key intermediate in the synthesis of various biologically active molecules. smolecule.com The specific substitution pattern of the bromo and fluoro groups is often a critical feature in the design of new therapeutic agents.

For example, derivatives of halogenated benzoic acids have been investigated for their potential as enzyme inhibitors. The introduction of fluorine atoms can often enhance metabolic stability and bioavailability of drug candidates. As such, this compound is a valuable tool for medicinal chemists seeking to fine-tune the properties of lead compounds. The ongoing research into this and similar compounds is reflected in the numerous publications and patents detailing its synthesis and application in the creation of novel chemical entities. wipo.intgoogle.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRCBMPPEPNNDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50307157
Record name 2-Bromo-3-fluorobenzoic acid
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Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132715-69-6
Record name 2-Bromo-3-fluorobenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50307157
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Record name 2-bromo-3-fluorobenzoic acid
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Synthetic Methodologies and Process Development for 2 Bromo 3 Fluorobenzoic Acid

Multi-Step Synthetic Strategies from Fluorotrifluorotoluene Precursors

A widely employed industrial method for producing 2-bromo-3-fluorobenzoic acid begins with m-fluorobenzotrifluoride. google.comwipo.int This process involves a sequence of nitration, bromination, reduction, deamination, and hydrolysis. google.comwipo.int

Nitration Procedures and Regioselective Considerations

The initial step is the nitration of m-fluorobenzotrifluoride. google.comgoogle.com This is typically carried out using a nitrating mixture of nitric acid and sulfuric acid. google.com The reaction temperature is maintained between 20-30°C. google.com This regioselective nitration primarily yields 4-fluoro-2-trifluoromethyl nitrobenzene (B124822). google.com The use of continuous-flow microreactors has been explored for the nitration of similar compounds, like 3-fluorobenzotrifluoride, to enhance safety and efficiency. researchgate.netacs.org

Bromination Reagents and Reaction Conditions

Following nitration, the intermediate undergoes bromination. Dibromohydantoin in sulfuric acid is a common brominating agent for this step. google.comwipo.int The reaction is typically conducted at a mild temperature of 20-25°C. guidechem.com This step is crucial for introducing the bromine atom onto the aromatic ring. The bromination of related fluorinated nitrotoluene intermediates can also be achieved using elemental bromine in an acidic medium.

Reductive Transformations

The nitro group introduced during nitration is subsequently reduced to an amino group. This transformation is often accomplished using reduced iron powder in an aqueous phase with a catalyst such as acetic acid or ammonium (B1175870) chloride. google.comwipo.int The reaction is typically carried out at reflux temperature. guidechem.com The reduction of the related compound, 2-bromo-1-fluoro-3-nitrobenzene, yields 2-bromo-3-fluoroaniline.

Deamination Techniques

The deamination of the resulting amino group is a critical step. This is commonly performed using hypophosphorous acid. google.comwipo.int The reaction is generally carried out at room temperature, around 25°C. google.com This process removes the amino group, leading to the formation of a mixture containing 2-bromo-3-fluorobenzotrifluoride (B12569). google.com

Hydrolytic Cleavage Steps

The final step in this multi-step synthesis is the hydrolysis of the trifluoromethyl group to a carboxylic acid. This is achieved by heating the 2-bromo-3-fluorobenzotrifluoride intermediate with concentrated sulfuric acid at temperatures ranging from 150°C to 175°C. google.comguidechem.com This hydrolytic cleavage yields the final product, this compound. google.com

Alternative Synthetic Pathways

Besides the route starting from m-fluorobenzotrifluoride, alternative methods for synthesizing this compound and its precursors exist. One such method involves the diazotization of 2-fluoro-6-nitroaniline (B99257) followed by bromination to produce 2-bromo-3-fluoronitrobenzene. This intermediate can then be reduced to 2-bromo-3-fluoroaniline.

Another approach starts with 3-chloro-2-fluoroaniline, which undergoes bromination with N-bromosuccinimide to yield 4-bromo-3-chloro-2-fluoroaniline. google.com Subsequent diazotization and deamination reactions can lead to related bromo-fluorobenzene structures. google.com

Furthermore, this compound can be synthesized from 2-amino-6-fluorobenzonitrile (B142694) through a sequence of bromination, hydrolysis, diazotization, and deamination.

Below is a data table summarizing the key reaction steps and conditions for the primary synthetic route from m-fluorobenzotrifluoride.

StepStarting MaterialReagentsTemperatureProduct
Nitration m-FluorobenzotrifluorideNitric acid, Sulfuric acid20-30°C4-Fluoro-2-trifluoromethyl nitrobenzene
Bromination 4-Fluoro-2-trifluoromethyl nitrobenzeneDibromohydantoin, Sulfuric acid20-25°CBrominated intermediates
Reduction Brominated nitro compoundsReduced iron powder, Acetic acid or Ammonium chlorideRefluxBrominated amino compounds
Deamination Brominated amino compoundsHypophosphorous acid25°C2-Bromo-3-fluorobenzotrifluoride
Hydrolysis 2-Bromo-3-fluorobenzotrifluorideConcentrated sulfuric acid150-175°CThis compound

Reduction of Nitrobenzene Derivatives

A key strategy in the synthesis of halogenated anilines and subsequent benzoic acids involves the reduction of a nitro group on an aromatic ring. google.com In one patented method for producing this compound, the synthesis proceeds through a nitrobenzene intermediate, specifically 3-bromo-4-fluoro-2-trifluoromethyl nitrobenzene. google.com This intermediate is then subjected to a reduction reaction to convert the nitro group (-NO2) into an amino group (-NH2). google.com

The reduction is typically carried out in an aqueous phase using reduced iron powder, with acetic acid or ammonium chloride acting as a catalyst. wipo.intgoogle.com This transformation is a critical step, leading to the formation of 2-bromo-3-fluoro-6-trifluoromethylaniline, which is later converted to the final benzoic acid product through deamination and hydrolysis. google.com The use of iron in acidic conditions is a classic and industrially significant method for nitroarene reduction, known as the Béchamp reduction. researchgate.net Other reagents can also be employed for this type of transformation, each with its own advantages. researchgate.netyoutube.com

Table 1: Overview of a Synthetic Route Involving Nitrobenzene Reduction This table outlines the major steps in a patented synthesis of this compound.

Step Process Starting Material Key Reagents Product
1 Nitration m-fluorobenzotrifluoride Nitric acid, Sulfuric acid 4-fluoro-2-trifluoromethyl nitrobenzene
2 Bromination 4-fluoro-2-trifluoromethyl nitrobenzene Dibromohydantoin, Sulfuric acid Mixture of brominated isomers
3 Reduction Brominated nitrobenzene derivative Reduced iron powder, Acetic acid Brominated aniline (B41778) derivative
4 Deamination Brominated aniline derivative Hypophosphorous acid 2-bromo-3-fluorobenzotrifluoride
5 Separation Crude product mixture Vacuum fractionation Purified 2-bromo-3-fluorobenzotrifluoride
6 Hydrolysis 2-bromo-3-fluorobenzotrifluoride Sulfuric acid This compound

Data sourced from patent CN102898301A. google.com

Table 2: Common Reagents for Nitrobenzene Reduction

Reducing Agent System Conditions Notes
Fe / HCl or Acetic Acid Aqueous, often heated A widely used, cost-effective industrial method (Béchamp reduction). researchgate.net
Sn / conc. HCl Heated under reflux Effective but the tin salts produced can complicate workup. youtube.com
H₂ / Catalyst (e.g., Pt, Pd) Pressurized H₂ gas Highly efficient and clean, but requires specialized equipment. researchgate.net
Activated Zn dust / Acetic Acid 0°C in Dichloromethane A very effective laboratory method. researchgate.net

This table provides a comparative look at common methods for the reduction of aromatic nitro compounds.

Grignard Reagent Approaches for Related Compounds

Grignard reagents offer a powerful and versatile method for forming new carbon-carbon bonds, and they are frequently used in the synthesis of carboxylic acids from aryl halides. wikipedia.orgucalgary.ca The general process involves reacting an aryl halide (R-X, where X is Br, Cl, or I) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form an arylmagnesium halide (R-MgX). wikipedia.org This Grignard reagent, which behaves as a strong nucleophile, is then reacted with carbon dioxide (often in its solid form, dry ice). ucalgary.ca The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2 to form a magnesium carboxylate salt. ucalgary.ca A final acidic workup step protonates the salt to yield the desired benzoic acid. ucalgary.ca

While a direct Grignard synthesis for this compound is not the most prominently cited, the methodology is broadly applicable to the synthesis of functionalized benzoic acids. researchgate.netgoogle.com For example, p-Fluoro bromo benzene (B151609) can be converted into a Grignard reagent and subsequently reacted with an electrophile like trimethyl borate (B1201080) to produce an intermediate for further functionalization. google.com The key challenge in applying this method to polyfunctional molecules is the high reactivity of the Grignard reagent, which can react with many functional groups. ucalgary.ca Therefore, careful selection of starting materials and reaction conditions is necessary to avoid unwanted side reactions. researchgate.net

Table 3: General Conditions for Grignard Reagent Carboxylation

Parameter Condition Purpose
Starting Material Aryl Halide (e.g., Bromobenzene) Source of the aryl group.
Reagent Magnesium Metal (turnings or ribbon) Forms the organometallic reagent. wikipedia.org
Solvent Anhydrous Diethyl Ether or THF Stabilizes the Grignard reagent.
Reaction Carboxylation with CO₂ (Dry Ice) Introduces the carboxylic acid group. ucalgary.ca
Workup Dilute Aqueous Acid (e.g., HCl) Protonates the intermediate salt to form the final acid. ucalgary.ca

This table summarizes the typical conditions for synthesizing a benzoic acid via a Grignard reaction.

Chemo- and Regioselectivity in Synthesis

In the synthesis of multi-substituted aromatic compounds like this compound, controlling the position of incoming functional groups—a concept known as regioselectivity—is paramount. google.com In the multi-step synthesis starting from m-fluorobenzotrifluoride, the existing substituents on the benzene ring direct the position of subsequent additions. google.com

During the nitration step, the fluorine and trifluoromethyl groups on the starting material direct the incoming nitro group to a specific position to form 4-fluoro-2-trifluoromethyl nitrobenzene. google.com Subsequently, in the bromination step, the directing effects of the existing groups lead to the formation of a mixture of two primary isomers: 3-bromo-4-fluoro-2-trifluoromethyl nitrobenzene and 5-bromo-4-fluoro-2-trifluoromethyl nitrobenzene. google.com This lack of perfect regioselectivity necessitates a separation step later in the process, where the desired isomer is isolated via vacuum fractionation through a rectifying column before proceeding to the final hydrolysis. wipo.intgoogle.com The ability to control these reactions and separate the desired product is a key aspect of the process development. google.com Similarly, chemo- and regioselectivity are crucial in other reactions, such as the copper-catalyzed amination of bromobenzoic acids, where only the bromide adjacent to the carboxylic acid is selectively replaced. nih.gov

Optimization of Synthetic Processes for Enhanced Efficiency and Yield

Implementation of Safer and Environmentally Benign Conditions

Modern chemical synthesis places a strong emphasis on safety and environmental responsibility. The development of synthetic routes for this compound reflects this trend. The process described in the patent literature is noted for being mild, simple, and safe. wipo.intgoogle.com The use of reduced iron powder for the nitro reduction is a relatively safe and common industrial practice. google.comresearchgate.net

Furthermore, the choice of brominating agent is a key consideration for safety and environmental impact. While elemental bromine is effective, it is also hazardous and corrosive. researchgate.net The use of alternative brominating agents like dibromohydantoin, as specified in the patent, represents a move toward safer handling and process conditions. wipo.intgoogle.com Other research highlights the use of N-bromosuccinimide (NBS) as a safer alternative to Br2. researchgate.net Additionally, advanced methods like the electrocatalytic reduction of nitroarenes are being developed, which can operate in aqueous solutions at room temperature without the need for harsh reagents or high-pressure hydrogen gas, representing a significant step toward more sustainable chemical manufacturing. nih.gov

Chemical Reactivity and Derivatization Studies of 2 Bromo 3 Fluorobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical transformations, including esterification, acyl halide formation, and decarboxylation.

Esterification Reactions

The conversion of 2-bromo-3-fluorobenzoic acid to its corresponding esters proceeds via standard esterification protocols. One common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. For instance, heating the acid in an alcohol like methanol (B129727) or ethanol (B145695) with a catalytic amount of a strong mineral acid such as sulfuric acid (H₂SO₄) will yield the corresponding methyl or ethyl ester.

Alternatively, milder, metal-free conditions can be employed using N-bromosuccinimide (NBS) as a catalyst. nih.gov This method has proven effective for a wide range of substituted benzoic acids and typically involves heating the carboxylic acid with the alcohol in the presence of a catalytic quantity of NBS. nih.gov

Reaction Type Reagents/Conditions Product Type
Fischer EsterificationAlcohol (e.g., Methanol), cat. H₂SO₄, RefluxMethyl 2-bromo-3-fluorobenzoate
NBS-Catalyzed EsterificationAlcohol (e.g., Methanol), cat. NBS, 70°CMethyl 2-bromo-3-fluorobenzoate

Acyl Halide Formation

The carboxylic acid can be readily converted to the more reactive 2-bromo-3-fluorobenzoyl chloride. This transformation is typically accomplished by treating the acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often under reflux conditions. google.com The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, driving the reaction to completion. google.com The resulting acyl chloride is a key intermediate for the synthesis of amides and esters via reaction with various nucleophiles. smolecule.com

Reaction Type Reagents/Conditions Product
Acyl Chloride FormationThionyl Chloride (SOCl₂), Reflux2-Bromo-3-fluorobenzoyl chloride

Decarboxylation Mechanisms

Recent advancements in photoredox catalysis have enabled the decarboxylation of aryl carboxylic acids under mild conditions, providing a powerful method for generating aryl radicals. rsc.org

The decarboxylation of this compound can be achieved through a visible light-mediated process. rsc.orgchemrxiv.org This method avoids the harsh conditions often required for traditional thermal decarboxylations. The reaction mechanism is proposed to involve the in situ formation of an acyl hypobromite (B1234621) intermediate from the carboxylic acid. rsc.org Under irradiation with visible light (e.g., blue LEDs) and in the presence of a suitable photocatalyst, this intermediate undergoes fragmentation. chemrxiv.orgrsc.org This process is facilitated by an energy transfer mechanism that leads to the homolytic cleavage of the O-Br and C-C bonds, resulting in the formation of an aryl radical, carbon dioxide, and a bromide anion. rsc.org

The visible light-mediated decarboxylation is a potent method for generating the 2-bromo-3-fluorophenyl radical. rsc.orgnih.gov Once formed, this highly reactive intermediate can be engaged in various subsequent bond-forming reactions. nih.gov The fate of the aryl radical is dependent on the other reagents present in the reaction mixture. For example, in the absence of a specific trapping agent, the radical may be trapped by the solvent; if the reaction is performed in benzene (B151609), a cross-coupling can occur to form 2-bromo-3-fluorobiphenyl. rsc.org More synthetically useful applications involve the interception of the aryl radical with specific reagents to achieve divergent functionalization, such as halogen atom transfer to generate different aryl halides. nih.gov This strategy, which separates radical formation from the bond-forming step, allows for a unified approach to various decarboxylative functionalizations. nih.gov

Reactivity of the Aryl Halogen Substituents (Bromine and Fluorine)

The C-Br and C-F bonds on the aromatic ring exhibit distinct reactivities, which can be exploited for selective functionalization, particularly in metal-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more susceptible to oxidative addition by transition metal catalysts, such as palladium and copper, than the robust carbon-fluorine bond. nih.gov

This differential reactivity allows for highly regioselective transformations where the bromine atom is selectively replaced while the fluorine atom remains intact. This is a common and predictable reactivity pattern in modern synthetic chemistry.

Suzuki-Miyaura Coupling: In palladium-catalyzed Suzuki-Miyaura reactions with arylboronic acids, the C-Br bond at the 2-position will readily react to form a new carbon-carbon bond, leaving the C-F bond at the 3-position untouched.

Buchwald-Hartwig Amination: Similarly, in palladium-catalyzed Buchwald-Hartwig aminations, the C-Br bond is the reactive site for coupling with primary or secondary amines to form a C-N bond. nih.govorganic-chemistry.org Copper-catalyzed amination reactions on related 2-bromobenzoic acids also show high regioselectivity for the displacement of bromide over other halides. nih.gov

This predictable selectivity makes this compound a useful building block, allowing for initial modification at the bromine position, followed by potential subsequent reactions involving the carboxylic acid or, under much harsher conditions, the fluorine atom.

Reaction Type Reactive Site Non-Reactive Site Rationale
Suzuki-Miyaura CouplingC-BrC-FLower C-Br bond dissociation energy allows for preferential oxidative addition of Palladium(0).
Buchwald-Hartwig AminationC-BrC-FThe C-Br bond is a better leaving group and more susceptible to Pd(0) insertion than the highly stable C-F bond.

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. In the case of this compound, both the fluorine and bromine atoms can potentially act as leaving groups. The reaction is typically facilitated by the presence of strong electron-withdrawing groups that stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The carboxylic acid group, especially in its deprotonated form, and the halogens themselves contribute to the electron-deficient nature of the aromatic ring, thereby activating it for nucleophilic attack.

While specific studies on the SNAr of this compound are not extensively documented in the reviewed literature, related research on similar substrates provides valuable insights. For instance, studies on unprotected 2-fluoro- and 2-methoxybenzoic acids have shown that they can undergo SNAr reactions with lithioamides to furnish N-aryl and N-alkyl anthranilic acids without the need for a metal catalyst. nih.govresearchgate.net This suggests that the fluorine atom in this compound could potentially be displaced by strong nucleophiles.

Furthermore, organic photoredox catalysis has emerged as a powerful tool for the nucleophilic defluorination of unactivated fluoroarenes, expanding the scope of SNAr to include electron-neutral and even electron-rich systems. nih.gov This methodology could potentially be applied to this compound to achieve substitution of the fluorine atom.

It is important to note that the presence of a halogen at the ortho position to a carboxylic acid can influence the reaction's course. For example, in some cases, the presence of a fluorine atom at the ortho position can render the carboxylate group inert to nucleophilic attack, minimizing the formation of unwanted byproducts. google.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org this compound, with its bromo substituent, is a suitable substrate for various cross-coupling protocols, including the Suzuki-Miyaura coupling and copper-catalyzed amination.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. mdpi.com This reaction is widely used to create biaryl structures, which are prevalent in many biologically active compounds. The bromine atom at the 2-position of this compound can readily participate in Suzuki-Miyaura couplings.

While specific literature detailing the Suzuki-Miyaura coupling of this compound is limited, studies on structurally related compounds offer valuable guidance on reaction conditions. For instance, in the case of 3-amino-2-bromo-5-fluorobenzoic acid, optimized conditions for Suzuki-Miyaura coupling with aryl boronic acids have been reported to involve a palladium acetate/SPhos catalyst system with potassium carbonate as the base in a THF/water solvent mixture at 80°C, achieving yields greater than 80%. nih.gov The electron-withdrawing nature of the fluorine atom can deactivate the ring towards oxidative addition, but the use of bulky, electron-rich phosphine (B1218219) ligands like SPhos can facilitate this step and improve coupling efficiency. nih.gov

A general representation of the Suzuki-Miyaura coupling of this compound is shown below:

Suzuki-Miyaura coupling of this compound

Table 1: Potential Conditions for Suzuki-Miyaura Coupling of this compound (Adapted from related compounds)

ParameterCondition
Catalyst Pd(OAc)₂ / SPhos
Base K₂CO₃
Solvent THF / H₂O
Temperature 80 °C

This table presents a hypothetical set of conditions based on protocols for structurally similar compounds and is intended for illustrative purposes.

Copper-Catalyzed Amination with Aliphatic and Aromatic Amines

Copper-catalyzed amination reactions, such as the Ullmann condensation, provide a direct route to N-aryl and N-alkyl anthranilic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. nih.govorganic-chemistry.org A significant advantage of this method is the ability to use unprotected bromobenzoic acids, eliminating the need for protection and deprotection steps. nih.govresearchgate.net

A key feature of the copper-catalyzed amination of 2-bromobenzoic acids is its high regioselectivity. The reaction selectively replaces the bromine atom positioned ortho to the carboxylic acid group. nih.govresearchgate.net This selectivity is attributed to the accelerating effect of the ortho-carboxylate group, which is believed to participate in the catalytic cycle. nih.gov This high degree of control is crucial for the synthesis of specific isomers.

The copper-catalyzed amination of 2-bromobenzoic acids has been successfully applied to a wide range of both aliphatic and aromatic amines, affording the corresponding N-alkyl and N-aryl anthranilic acid derivatives in good to excellent yields. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction is generally tolerant of various functional groups on both the benzoic acid and the amine partner. nih.gov

A typical procedure involves heating a mixture of the 2-bromobenzoic acid, the amine, a copper catalyst (often a mixture of Cu powder and Cu₂O), and a base such as potassium carbonate in a suitable solvent like 2-ethoxyethanol. researchgate.net

Table 2: Examples of Copper-Catalyzed Amination of 2-Bromobenzoic Acids

2-Bromobenzoic Acid DerivativeAmineProductYield (%)
2-Bromobenzoic acidAniline (B41778)N-Phenylanthranilic acidup to 99
2-Bromo-4-fluorobenzoic acidAniline4-Fluoro-N-phenylanthranilic acid82-94
2,5-Dibromobenzoic acidAniline5-Bromo-N-phenylanthranilic acid82-94
2-Bromobenzoic acidCyclohexylamineN-Cyclohexylanthranilic acid65-91
2-Bromobenzoic acidDiethylamineN,N-Diethylanthranilic acid65-91

Data sourced from studies on general 2-bromobenzoic acids and their derivatives. nih.govorganic-chemistry.org

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic C-H bonds. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. researchgate.net The carboxylate group is known to be an effective DMG. unblog.fr

In the case of this compound, the carboxylate group is the primary DMG. However, the presence of the bromo and fluoro substituents will influence the site of metalation. Halogens can also act as moderate directing groups. When multiple directing groups are present, their relative directing abilities and the steric environment determine the outcome.

Studies on substituted benzoic acids have shown that the carboxylate group can direct lithiation to the ortho position. unblog.fr For 2-chloro- and 2-bromobenzoic acids, lithiation occurs adjacent to the carboxylate. However, in the case of 2-fluorobenzoic acid, deprotonation happens at the 3-position. Considering these precedents for this compound, the carboxylate group would direct metalation to the C6 position, while the fluorine at C3 would direct to C4. The bromine at C2 is generally a weaker directing group than fluorine. The interplay of these electronic and steric effects makes the prediction of the exact site of metalation complex without specific experimental data. However, the DoM strategy remains a potentially valuable route for introducing additional substituents onto the aromatic ring of this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 3 Fluorobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of other NMR-active nuclei like fluorine.

The ¹H NMR spectrum of 2-Bromo-3-fluorobenzoic acid is expected to display distinct signals for the carboxylic acid proton and the three aromatic protons. The carboxylic acid proton typically appears as a broad singlet far downfield, generally above 10 ppm, due to its acidic nature and hydrogen bonding.

The aromatic region (typically 7.0-8.5 ppm) will show a complex pattern for the three adjacent protons on the benzene (B151609) ring (H-4, H-5, and H-6).

The proton signals are influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups.

The spin-spin coupling between adjacent protons (³JHH) and the coupling between the protons and the fluorine atom (³JHF, ⁴JHF) result in complex multiplets. For instance, analysis of related compounds like 3-fluorobenzoic acid shows intricate splitting patterns, such as a doublet of triplets, due to these interactions up.ac.za. The deshielding effect of the carboxyl group is expected to shift the H-6 proton further downfield compared to the others up.ac.za.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
COOH > 10 Broad Singlet

Note: Predicted values are based on the analysis of similar compounds such as 2-bromobenzoic acid and 3-fluorobenzoic acid. up.ac.zarsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, one for each carbon atom.

The carboxylic acid carbon (C=O) will appear at the lowest field (most deshielded), typically in the range of 165-170 ppm. rsc.org

The six aromatic carbons will resonate between approximately 115 and 140 ppm.

The carbon atom directly bonded to the fluorine (C-3) will exhibit a large coupling constant (¹JCF), appearing as a doublet. Its chemical shift will be significantly influenced by the high electronegativity of fluorine.

The carbons adjacent to the fluorine (C-2 and C-4) will show smaller ²JCF and ³JCF couplings.

The carbon bonded to bromine (C-2) will be shifted upfield compared to an unsubstituted carbon, a typical effect of heavier halogens. The carbon attached to the carboxyl group (C-1) will also be significantly deshielded. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) Key Feature
C=O 165 - 170 Low-field signal
C-Br ~122 Shielded by Br
C-F ~160 (doublet) Large ¹JCF coupling
C-COOH ~135 Deshielded

Note: Predicted values are based on data from analogous compounds like 2-bromobenzoic acid and 3-bromo-4-fluorobenzoic acid. rsc.org

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. oup.com For this compound, the spectrum will show a single signal for the fluorine atom.

The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For aryl fluorides, this is typically in a range of -90 to -120 ppm relative to a standard like CFCl₃. For the related 3-bromo-4-fluorobenzoic acid, the ¹⁹F signal appears at -98.11 ppm. rsc.org

The signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H-2 and H-4), providing further structural confirmation.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure.

The FTIR spectrum of this compound is characterized by several key absorption bands corresponding to its functional groups. smolecule.com

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. smolecule.com

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid should appear around 1700 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.

C=C Stretch: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-F and C-Br Stretches: The carbon-fluorine and carbon-bromine stretching vibrations are expected in the fingerprint region of the spectrum, typically around 1250-1000 cm⁻¹ for C-F and 700-500 cm⁻¹ for C-Br.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
-COOH O-H Stretch 2500 - 3300 Broad, Strong
-COOH C=O Stretch ~1700 Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium-Weak
C-F C-F Stretch 1250 - 1000 Strong

Note: Frequencies are based on characteristic values for these functional groups in similar aromatic compounds. smolecule.comnih.gov

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals.

Aromatic ring breathing vibrations, which involve the symmetric expansion and contraction of the ring, typically give rise to a strong and sharp band in the Raman spectrum. researchgate.netdergipark.org.tr

The C-Br and C-F bonds are also Raman active and can provide valuable structural information. smolecule.com

Symmetric stretching vibrations of the aromatic system are generally more intense in the Raman spectrum compared to their FTIR counterparts.

Studies on similar halogenated benzoic acids utilize Raman spectroscopy alongside FTIR and theoretical calculations (DFT) for a complete vibrational assignment. dergipark.org.trmedscape.com The combination of both techniques allows for a more robust and detailed structural analysis of the molecule.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a crucial computational method used to provide a detailed and quantitative assignment of vibrational modes observed in infrared (IR) and Raman spectra. By correlating the experimental frequencies with theoretical calculations, typically using Density Functional Theory (DFT), PED allows for the unambiguous assignment of each vibrational band to specific internal coordinates of the molecule, such as stretching, bending, and torsional motions.

The vibrational assignments for this compound can be predicted based on studies of similar halogenated benzoic acids. ijtsrd.comnih.gov The assignments are distributed among the phenyl ring modes, the carboxylic acid group vibrations, and the carbon-halogen bond vibrations.

Key Vibrational Mode Assignments:

Carboxylic Acid Group: The carboxyl group gives rise to several characteristic bands. The most prominent is the C=O stretching vibration, typically observed in the 1650-1750 cm⁻¹ region. ijtsrd.com The O-H stretching mode of the carboxylic acid dimer appears as a very broad band in the 2500-3300 cm⁻¹ range. The in-plane O-H bending and C-O stretching modes are coupled and appear in the 1200-1450 cm⁻¹ region.

Phenyl Ring Modes: The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The C-C stretching vibrations within the phenyl ring occur in the 1400-1600 cm⁻¹ range. In-plane and out-of-plane C-H bending deformations are observed at lower wavenumbers.

Carbon-Halogen Vibrations: The C-F and C-Br stretching and bending vibrations are also significant. The C-F stretching vibration is expected in the 1100-1250 cm⁻¹ region, while the C-Br stretching mode appears at a much lower frequency, typically in the 500-700 cm⁻¹ range, due to the larger mass of the bromine atom.

The PED analysis quantifies the percentage contribution of each internal coordinate to a given normal mode. For example, a band around 1700 cm⁻¹ would likely show a PED of over 80% from the C=O stretching coordinate, confirming its assignment. This detailed assignment is fundamental for understanding the molecule's structural and electronic properties.

Table 1: Predicted Vibrational Frequencies and PED Assignments for this compound (Based on Analogous Compounds)
Vibrational ModeExpected Frequency Range (cm⁻¹)Dominant PED Contribution
O-H Stretch (Dimer)2500-3300 (broad)ν(O-H)
C-H Stretch3050-3150ν(C-H)
C=O Stretch1680-1720ν(C=O)
C-C Ring Stretch1400-1600ν(C-C)
O-H In-plane Bend1350-1450δ(O-H)
C-O Stretch1200-1300ν(C-O)
C-F Stretch1100-1250ν(C-F)
C-Br Stretch500-700ν(C-Br)

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₄BrFO₂), the molecular weight is 219.01 g/mol . nih.gov

In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z 219 and 221. This characteristic doublet peak is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This isotopic signature is a key identifier for bromine-containing compounds. smolecule.com

The fragmentation of the molecular ion provides valuable structural information. The major fragmentation pathways for this compound are predicted based on the known fragmentation of benzoic acid and its derivatives. docbrown.info

Common Fragmentation Pathways:

Loss of a hydroxyl radical (-OH): A common fragmentation for carboxylic acids is the loss of the hydroxyl group, leading to the formation of an acylium ion. This would result in a strong peak at m/z 202/204 (M-17).

Loss of a carboxyl group (-COOH): Cleavage of the C-C bond between the phenyl ring and the carboxyl group results in the loss of a COOH radical (45 Da). This generates the 2-bromo-3-fluorophenyl cation at m/z 174/176 (M-45).

Decarbonylation: The acylium ion at m/z 202/204 can further lose a molecule of carbon monoxide (CO, 28 Da) to form the 2-bromo-3-fluorophenyl cation at m/z 174/176.

Loss of Bromine: The molecular ion can also lose a bromine radical (79/81 Da), leading to a fragment ion at m/z 140 (M-79/81), corresponding to the 3-fluorobenzoyl cation.

The relative abundance of these fragment ions helps to confirm the structure of the molecule. The base peak, which is the most abundant ion, is often the acylium ion [M-OH]⁺ or the phenyl cation fragment.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueProposed Fragment IonFormulaNotes
219/221[M]⁺ (Molecular Ion)[C₇H₄BrFO₂]⁺Characteristic 1:1 bromine isotope pattern.
202/204[M-OH]⁺[C₇H₃BrFO]⁺Loss of hydroxyl radical.
174/176[M-COOH]⁺[C₆H₃BrF]⁺Loss of carboxyl group.
140[M-Br]⁺[C₇H₄FO₂]⁺Loss of bromine radical.
123[M-Br-OH]⁺[C₇H₃FO]⁺Loss of Br and OH.
95[C₆H₄F]⁺[C₆H₄F]⁺Loss of Br and COOH.

X-ray Diffraction (XRD) for Single-Crystal Structural Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing accurate bond lengths, bond angles, and information about intermolecular interactions.

While the specific crystal structure of this compound is not widely published, its structural parameters can be reliably inferred from the crystal structures of closely related compounds, such as other fluorinated and brominated benzoic acids. researchgate.netiucr.org A study on 2-bromobenzoic acid confirmed its structure through XRD. nih.gov

Carboxylic acids, in the solid state, typically form centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules. The O-H···O hydrogen bond distance is a key parameter and is generally in the range of 2.6-2.7 Å.

The presence of the bulky bromine atom at the ortho position to the carboxylic acid group is expected to cause significant steric hindrance. This forces the carboxyl group to twist out of the plane of the phenyl ring. The dihedral angle between the plane of the carboxyl group and the plane of the benzene ring is a measure of this twist. In similar ortho-substituted benzoic acids, this angle can range from several degrees to over 20°. iucr.org For instance, the angle is 13.7° in o-chlorobenzoic acid and 18.3° in o-bromobenzoic acid. iucr.org

The crystal system is likely to be monoclinic or orthorhombic, which are common for such aromatic carboxylic acids. researchgate.net The unit cell parameters would define the size and shape of the repeating unit in the crystal lattice.

Table 3: Typical Crystallographic Parameters for Halogenated Benzoic Acids
ParameterExpected Value/System for this compound
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Molecular ArrangementCentrosymmetric hydrogen-bonded dimers
O-H···O Hydrogen Bond Length2.6 - 2.7 Å
C(ring)-C(acid) Bond Length~1.48 - 1.51 Å
C=O Bond Length~1.25 - 1.28 Å
C-O Bond Length~1.30 - 1.34 Å
C-Br Bond Length~1.88 - 1.92 Å
C-F Bond Length~1.34 - 1.37 Å
COOH Twist Angle (Dihedral)15° - 25°

Computational Chemistry and Theoretical Characterization of 2 Bromo 3 Fluorobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the quantum chemical study of moderately sized organic molecules due to its favorable balance of computational cost and accuracy. DFT calculations are instrumental in predicting a wide array of properties for 2-Bromo-3-fluorobenzoic acid, from its most stable geometric arrangement to its electronic and optical characteristics.

The structure of this compound is not rigid; it can exist in different spatial arrangements, known as conformations, which arise from the internal rotation around single bonds. The two primary rotational degrees of freedom are around the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the C-O bond within the carboxylic group itself.

Computational studies on similar halobenzoic acids reveal that four distinct conformers typically exist, resulting from the rotation of both the carboxylic acid group (–COOH) and the hydroxyl (–OH) group within it. nist.gov These conformers are often categorized as cis and trans based on the orientation of the hydroxyl hydrogen with respect to the carbonyl oxygen (O=C–O–H dihedral angle of ~0° for cis and ~180° for trans). nih.gov For 2-halobenzoic acids, these are further distinguished by the orientation of the entire carboxylic group relative to the ortho substituent. nist.gov

Geometry optimization calculations, commonly performed using the B3LYP functional with a basis set like 6-311++G(d,p), determine the minimum energy structures on the potential energy surface. nih.govuc.pt For 2-bromobenzoic acid, the most stable conformer is predicted to be non-planar. nist.gov The presence of both an ortho-bromine and a meta-fluorine in this compound influences the relative energies of these conformers through a complex interplay of steric and electronic effects, including potential intramolecular hydrogen bonding between the carboxylic proton and the ortho-bromine atom. The calculations predict the bond lengths, bond angles, and dihedral angles that characterize the most stable three-dimensional structure of the molecule.

Table 1: Representative Optimized Geometrical Parameters for Halogenated Benzoic Acids Note: This table presents typical values based on DFT calculations for related compounds, as specific experimental data for this compound is not available.

ParameterBond/AngleTypical Calculated Value
Bond Lengths C-Br~1.89 Å
C-F~1.35 Å
C=O~1.21 Å
C-O~1.35 Å
O-H~0.97 Å
Bond Angles C-C-Br~122°
C-C-F~119°
O=C-O~123°
Dihedral Angle O=C-O-H (cis)~0°
O=C-O-H (trans)~180°

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies corresponding to the normal modes of the molecule can be obtained. These theoretical frequencies are invaluable for assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. ijtsrd.com

For instance, calculations on 2-fluorobenzoic acid using the B3LYP/6-311++G(d,p) method have shown good agreement with experimental spectra. uc.pt It is a standard practice to apply a scaling factor (e.g., 0.978) to the calculated wavenumbers to correct for systematic errors arising from the neglect of anharmonicity and basis set limitations, thereby improving the correlation with experimental data. uc.ptijtsrd.com The potential energy distribution (PED) analysis is also employed to provide a detailed assignment of each vibrational mode. ijtsrd.com For this compound, this analysis would identify characteristic frequencies for C-Br, C-F, C=O, and O-H stretching and bending modes.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound Note: These are expected frequencies based on calculations for similar substituted benzoic acids.

Vibrational ModeDescriptionExpected Wavenumber (cm⁻¹)
ν(O-H)O-H stretching (in carboxylic acid dimer)~2500-3000 (broad)
ν(C=O)Carbonyl C=O stretching~1680-1710
ν(C-C)Aromatic C-C stretching~1580-1610
δ(O-H)O-H in-plane bending~1400-1440
ν(C-O)C-O stretching~1280-1320
ν(C-F)C-F stretching~1200-1250
γ(O-H)O-H out-of-plane bending~920-950
ν(C-Br)C-Br stretching~550-650

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and optical characteristics. researchgate.net A small energy gap suggests that the molecule is more polarizable and has a higher tendency to undergo electronic transitions, indicating higher chemical reactivity. nih.gov DFT calculations can accurately predict the energies of the HOMO, LUMO, and the resulting energy gap. This analysis reveals that charge transfer occurs within the molecule upon electronic excitation. researchgate.net For this compound, the electron-withdrawing nature of the bromine and fluorine atoms is expected to influence the energy levels of these frontier orbitals.

Table 3: Representative Frontier Molecular Orbital Parameters Note: Values are illustrative and based on findings for related halogenated benzoic acids. researchgate.netnih.gov

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -7.5
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.0
ΔE (Gap)HOMO-LUMO Energy Gap (ELUMO - EHOMO)4.5 to 5.5

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating the complex many-electron wavefunction into the familiar language of Lewis structures, lone pairs, and bonding/antibonding orbitals. wikipedia.org This method is particularly useful for analyzing charge delocalization and hyperconjugative interactions, which are key to molecular stability. researchgate.net

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table illustrates the type of interactions identified through NBO analysis. researchgate.netwisc.edu

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(2) O (carbonyl)π(C-C) (ring)Highπ-conjugation
LP(3) Brσ(C-C) (adjacent)ModerateHyperconjugation
π(C=C) (ring)π(C=O)ModerateResonance stabilization
LP(2) O (hydroxyl)σ(C-F)LowIntramolecular interaction

Non-linear optical (NLO) materials are essential for modern optoelectronic applications, such as frequency doubling and optical switching. researchgate.netfrontiersin.org Computational methods, particularly DFT, can predict the NLO properties of molecules. The key parameters are the molecular dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which quantify the second-order NLO response. frontiersin.org

A molecule must be non-centrosymmetric to exhibit a significant second-order NLO response. frontiersin.org The magnitude of the first hyperpolarizability (β₀) is a measure of the NLO activity. Calculations performed on similar substituted benzoic acids have shown that the presence and position of electron-donating and electron-withdrawing groups can significantly influence the NLO properties. researchgate.netnih.gov For this compound, DFT calculations could quantify its potential as an NLO material by computing these properties.

Table 5: Predicted Non-Linear Optical Properties Note: Values are representative and based on calculations for similar substituted aromatic acids. researchgate.netnih.gov

PropertySymbolDescription
Dipole MomentμMeasures the overall polarity of the molecule.
PolarizabilityαDescribes the ease of distortion of the electron cloud by an electric field.
First Hyperpolarizabilityβ₀Quantifies the second-order NLO response.

Ab Initio Methods and Basis Set Selection Considerations

While DFT is a powerful tool, ab initio (from first principles) methods provide an alternative and often more systematically improvable approach to solving the electronic Schrödinger equation. pku.edu.cn These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from quantum mechanical principles without the use of empirical data or parameterization inherent in some DFT functionals. nist.govpku.edu.cn

A critical aspect of any high-quality ab initio or DFT calculation is the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. libretexts.org The selection involves a trade-off between computational cost and accuracy. pku.edu.cn

Pople Style Basis Sets : These are widely used, with designations like 6-31G. The addition of polarization functions (e.g., (d,p) or **) allows orbitals to change shape, which is crucial for describing chemical bonds. Diffuse functions (e.g., + or ++) are important for describing anions, lone pairs, and weak interactions. libretexts.orgdtu.dk For this compound, a basis set like 6-311++G(d,p) would be appropriate for a good balance of accuracy and cost.

Correlation-Consistent Basis Sets : Developed by Dunning (e.g., cc-pVDZ, cc-pVTZ), these sets are designed to systematically converge towards the complete basis set limit, allowing for controlled extrapolation of results. mdpi.com

For accurate calculations on a molecule containing a heavier element like bromine, it is essential to use a basis set that can adequately describe its larger number of electrons and the effects of electron correlation. The choice of method and basis set must be carefully considered to ensure the reliability of the theoretical predictions. nist.govdtu.dk

Thermodynamic Property Evaluation and Consistency Assessment

The evaluation of thermodynamic properties for halogenated benzoic acids, including this compound, relies on a combination of high-level computational methods and rigorous consistency checks against known experimental data for related compounds. nist.gov This dual approach helps to validate the theoretical models and provides reliable estimates for compounds that are difficult to measure experimentally. nist.gov

The prediction of the standard molar enthalpy of formation (ΔfH°) is a key goal of thermochemical computational studies. For halogenated benzoic acids, high-level quantum-chemical composite methods are employed to achieve high accuracy. researchgate.net While specific values for this compound are not detailed in the provided search results, the methodology applied to the broader class of halobenzoic acids is well-documented. For instance, the G4 composite method has been used for mutual validation of theoretical and experimental gaseous standard molar enthalpies of formation for this family of compounds. researchgate.net

Computational approaches, such as those detailed in a critical evaluation by the National Institute of Standards and Technology (NIST), use methods like B3LYP for geometry and frequency calculations, followed by more advanced calculations to refine the energy predictions. nist.gov These methods are validated by comparing the computed entropies and heat capacities with critically evaluated experimental data for molecules like benzoic acid and halobenzenes, which provides a strong foundation for extending the predictions to more complex di-substituted acids. nist.gov

Table 1: Computational Methods for Enthalpy Prediction

Method Level Application Purpose
B3LYP Geometry Optimization & Frequencies Provides the foundational molecular structure and vibrational data. nist.gov
Composite Methods (e.g., G4) High-Accuracy Energy Calculation Used to predict gaseous standard molar enthalpies of formation with high precision. researchgate.net

| Density-Fitted MP2 (DF-MP2) | Vibrational Frequencies | Offers an efficient way to compute vibrational frequencies for chloro- and bromo-compounds. nist.gov |

Structure-property relationships are essential tools for verifying the consistency of thermochemical data and for predicting properties of unmeasured compounds. nist.gov Group additivity is a prominent method used in this context, where the enthalpy of a molecule is estimated by summing the contributions of its constituent chemical groups. researchgate.net

For halogen-substituted benzoic acids, a simple group contribution procedure has been developed to provide quick estimations of gas-phase and liquid-phase enthalpies of formation. researchgate.net The system of group-additivity parameters derived from these studies can be used to evaluate new experimental results or validate existing data. researchgate.net This approach is particularly powerful for assessing the effects of multiple substitutions on the benzene ring. The reliability of these additive estimates is crucial for applications in materials science and for assessing the environmental fate of chemicals. researchgate.net The validation of computed enthalpies of formation for monohalobenzoic acids is partly achieved through this type of group-additivity analysis. nist.govnist.gov

Quantum Chemical Method Validation and Benchmarking

The study of complex molecules like this compound serves as a rigorous test for quantum chemical methods. The accuracy and reliability of these computational tools must be validated by benchmarking them against well-established experimental data. nist.gov

A comprehensive approach involves critically evaluating the thermodynamic properties of a whole class of compounds, such as the twelve monohalobenzoic acids. nist.gov By comparing the results from computational chemistry with experimental data for simpler, well-characterized members of the series (like fluorobenzoic or bromobenzoic acids), researchers can establish the accuracy of their methods. nist.gov This process reveals inconsistencies in older experimental data and allows for the recommendation of more reliable, computationally-derived values. nist.govnist.gov

For instance, density functional theory (DFT) with hybrid exchange-correlation functionals has been shown to provide chemical accuracy for gas-phase data and can predict experimental pKa values with high accuracy after being benchmarked. nih.gov The detailed discussion of computational strategies, including the choice of basis sets and solvation models, is crucial for demonstrating the approach required to obtain optimal and reliable results with modern quantum chemical methods. nist.govnih.gov The study of various fluoro-, chloro-, bromo-, and iodo-substituted benzoic acid isomers provides a robust dataset for such validation and benchmarking efforts. nist.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Benzoic acid
Bromobenzoic acid
Chlorobenzoic acid
Fluorobenzoic acid
Halobenzoic acid
Halogenated benzoic acids

Mechanistic Investigations of Chemical Transformations Involving 2 Bromo 3 Fluorobenzoic Acid

Studies on Radical Reaction Mechanisms

While detailed reports on the radical reaction mechanisms specifically for 2-bromo-3-fluorobenzoic acid are not abundant, its chemical structure, featuring a carbon-bromine bond, suggests its potential to participate in radical processes. The C-Br bond can be cleaved homolytically under certain conditions to generate an aryl radical, which can then engage in various transformations. Literature on analogous compounds suggests that derivatives of this compound can undergo reactions involving radical intermediates . For instance, a mechanism involving radical anions and free radicals has been proposed for its reaction with organolithium reagents researchgate.net. The following subsections describe key experimental techniques used to investigate such radical mechanisms.

Luminescence quenching experiments are a powerful tool for studying the initial steps of photo-induced reactions. In a typical experiment, a photocatalyst (or photosensitizer) is excited by light, causing it to luminesce (fluoresce or phosphoresce). If another molecule in the solution, a "quencher," interacts with the excited photocatalyst, the luminescence intensity is diminished. The rate of this quenching can provide information about the interaction, which can be the initiation of a radical reaction.

While specific luminescence quenching data for this compound are not available in the reviewed literature, this technique would be invaluable for studying its potential role in photoredox catalysis. For example, by monitoring the quenching of a known photocatalyst's emission in the presence of this compound, researchers could determine if an electron transfer event, which would generate a radical anion, is occurring. A patent document mentions a "quenching effect" in a list of chemical terms, but without specific context to this compound google.com.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of molecules of a specific product formed for each photon absorbed by the system. Measuring the quantum yield is essential for understanding the effectiveness of a light-induced radical process and for comparing different reaction conditions.

For a hypothetical photo-induced radical reaction of this compound, such as a decarboxylative halogenation, the quantum yield would be determined by quantifying the amount of product formed and dividing it by the number of photons of a specific wavelength absorbed by the reaction mixture over a set period. Although specific quantum yield values for reactions involving this compound have not been reported, this parameter would be critical for establishing the feasibility and optimizing the conditions of any potential photochemical applications.

The direct detection and characterization of short-lived radical intermediates are crucial for confirming a proposed radical mechanism. Electron Paramagnetic Resonance (EPR) spectroscopy is a primary technique for this purpose, as it can detect species with unpaired electrons, such as aryl radicals.

In addition to spectroscopy, chemical trapping is a common method to indirectly prove the existence of radical intermediates. A "radical trap," a molecule that reacts rapidly and selectively with radicals to form a stable, characterizable product, is added to the reaction. For instance, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a widely used radical trap. The formation of a stable adduct between the aryl radical derived from this compound and a trapping agent would provide strong evidence for its transient existence. The proposal of radical anion and free radical intermediates in the reaction of this compound with butyllithium (B86547) and TMEDA highlights a scenario where these analytical techniques would be essential for mechanistic validation researchgate.net.

Elucidation of Catalytic Reaction Pathways

Catalytic reactions offer efficient and selective routes for modifying complex molecules. This compound serves as a valuable substrate in several important metal-catalyzed cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The bromine atom in this compound makes it an ideal coupling partner in reactions like the Suzuki-Miyaura coupling. This reaction has been utilized to synthesize derivatives of this compound, for example, in the development of potential ADAMTS7 inhibitors acs.orgnih.gov.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-withdrawing nature of the fluorine and carboxylic acid groups can facilitate this step.

Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron species.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A specific example from the literature involves the coupling of this compound with [4-(Trifluoromethyl)phenyl]boronic acid acs.orgnih.gov.

Copper-catalyzed amination, often referred to as the Ullmann condensation or Ullmann-type reaction, is a classical method for forming carbon-nitrogen bonds. google.com This reaction is particularly useful for coupling aryl halides with amines. For this compound, the bromine atom can be substituted by an amine nucleophile under copper catalysis .

The mechanism of the Ullmann reaction has been a subject of debate, but a commonly proposed pathway involves a Cu(I)/Cu(III) cycle, especially in the presence of facilitating ligands:

Ligand Exchange/Coordination: The amine and the aryl halide (this compound) coordinate to a Cu(I) center. The ortho-carboxylate group of the benzoic acid can act as a directing group, facilitating this coordination through chelation, which can enhance reactivity and regioselectivity.

Oxidative Addition: The C-Br bond undergoes oxidative addition to the Cu(I) center, forming a transient Cu(III) intermediate.

Reductive Elimination: The N-H bond of the coordinated amine is cleaved, and a C-N bond is formed via reductive elimination from the Cu(III) center. This step yields the N-arylated product and regenerates a Cu(I) species, which continues the catalytic cycle.

The electronic properties of this compound, with its electron-withdrawing fluoro and carboxyl groups, make the aromatic ring more electrophilic and thus more susceptible to nucleophilic attack, which is a key feature of the Ullmann reaction.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are a cornerstone of mechanistic chemistry, providing quantitative data on how reaction conditions influence the rate of a chemical transformation. For this compound, such studies would typically involve monitoring the disappearance of the reactant or the appearance of a product over time under various conditions.

Detailed experimental kinetic data for reactions involving this compound are not extensively reported in publicly available literature. However, the principles of physical organic chemistry allow for predictions regarding its reactivity. The electron-withdrawing nature of the bromine and fluorine atoms, as well as the carboxylic acid group, is expected to activate the aromatic ring towards nucleophilic attack.

In a hypothetical nucleophilic aromatic substitution (SNAr) reaction, the rate would be dependent on the concentration of both this compound and the nucleophile. The pseudo-first-order rate constants could be determined by using a large excess of the nucleophile. The expected trend in reactivity would likely follow the nucleophilicity of the attacking species.

To illustrate the type of data obtained from such studies, a hypothetical data table for the reaction of this compound with a series of nucleophiles is presented below. This table showcases how the reaction rate constant (k) might vary with the nature of the nucleophile.

Table 1: Hypothetical Pseudo-First-Order Rate Constants for the Reaction of this compound with Various Nucleophiles

NucleophileSolventTemperature (°C)Rate Constant (k, s⁻¹)
MethoxideMethanol (B129727)501.2 x 10⁻⁴
EthoxideEthanol (B145695)508.5 x 10⁻⁵
ThiophenoxideMethanol503.4 x 10⁻³
PiperidineDioxane505.6 x 10⁻⁶

Note: The data in this table are illustrative and not based on reported experimental values.

The Hammett equation could be employed to correlate the reaction rates with the electronic properties of substituents on the nucleophile or the aromatic ring. For reactions of this compound, a positive rho (ρ) value would be expected, indicating that electron-withdrawing groups on the nucleophile would decrease the reaction rate, while electron-donating groups would increase it.

Transition State Characterization and Reaction Coordinate Analysis

The transition state is a high-energy, transient species that exists along the reaction coordinate between reactants and products. Its characterization is key to understanding the energy barrier of a reaction. Due to their fleeting nature, transition states are often studied using computational chemistry methods, such as Density Functional Theory (DFT).

For a reaction involving this compound, computational analysis would be employed to locate the transition state structure and calculate its energy. This information is vital for constructing a reaction coordinate diagram, which maps the energy of the system as it progresses from reactants to products.

In the case of a nucleophilic aromatic substitution reaction, the reaction coordinate would depict the formation of a Meisenheimer complex as an intermediate. The transition state leading to this intermediate would involve the initial attack of the nucleophile on the carbon atom bearing the bromine or fluorine atom. The relative energies of the transition states for attack at the C2 (bromo-bearing) and C3 (fluoro-bearing) positions would determine the regioselectivity of the reaction.

A hypothetical reaction coordinate diagram for the initial step of an SNAr reaction of this compound is presented below.

Figure 1: Hypothetical Reaction Coordinate Diagram for the Nucleophilic Attack on this compound

(A visual representation of a reaction coordinate diagram would be placed here, showing the relative energies of the reactants, transition state, and the Meisenheimer intermediate. The x-axis would represent the reaction coordinate, and the y-axis would represent the potential energy.)

The geometry of the transition state would reveal important details about the bond-breaking and bond-forming processes. For instance, the length of the forming bond between the nucleophile and the aromatic ring and the breaking carbon-halogen bond would be key parameters.

Table 2: Hypothetical Calculated Transition State Properties for Nucleophilic Attack on this compound

ParameterValue (Attack at C2)Value (Attack at C3)
Activation Energy (kcal/mol)18.525.2
C-Nucleophile Bond Length (Å)2.12.0
C-Halogen Bond Length (Å)2.3 (C-Br)1.6 (C-F)
Imaginary Frequency (cm⁻¹)-350-410

Note: The data in this table are illustrative and based on general principles of computational chemistry, not on specific published calculations for this molecule.

The presence of a single imaginary frequency in the vibrational analysis of the calculated structure confirms that it is a true transition state. The magnitude of this frequency is related to the curvature of the potential energy surface at the saddle point.

By analyzing the reaction coordinate, chemists can understand the energetic demands of the reaction and identify the rate-determining step. For multi-step reactions, each step will have its own transition state and activation energy.

Applications of 2 Bromo 3 Fluorobenzoic Acid in Advanced Organic Synthesis

Precursor in Pharmaceutical and Bioactive Compound Development

2-Bromo-3-fluorobenzoic acid and its isomers serve as pivotal precursors in the synthesis of a multitude of pharmaceutical and bioactive molecules. google.comsmolecule.com The presence of the halogen substituents allows for selective functionalization through various cross-coupling reactions and nucleophilic substitutions, enabling the construction of complex molecular frameworks with desired pharmacological profiles.

Synthesis of Novel Fluoropharmaceutical Intermediates

The introduction of fluorine into drug molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. This compound is classified as a novel fluoropharmaceutical intermediate, with its synthesis from m-fluorobenzotrifluoride being a key process for obtaining this valuable building block. google.com This intermediate is instrumental in the creation of other fluorine-containing compounds, such as fluoroarenes, which are important motifs in medicinal chemistry. biosynth.com The synthesis of fluorinated pyrrolo[2,3-d]pyrimidine analogues, for example, highlights the strategy of using fluorinated precursors to improve the biological properties of potential drug candidates. nih.gov

Preparation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Derivatives of bromobenzoic acids are key starting materials for the synthesis of N-aryl anthranilic acids, a class of compounds that includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like flufenamic acid and mefenamic acid. nih.gov The Ullmann condensation, a copper-catalyzed reaction between a bromobenzoic acid and an amine, is a common method to produce these NSAID scaffolds. iucr.org For instance, the reaction of 2-bromo-4-fluorobenzoic acid with aniline (B41778) yields 4-fluoro-2-(phenylamino)benzoic acid, an anthranilic acid derivative. iucr.org Research has also demonstrated that heterocyclic compounds substituted with a 3-bromo-4-fluorophenyl ring exhibit potent anti-inflammatory and analgesic properties. tandfonline.com While direct synthesis from this compound is not always explicitly detailed, its structural similarity to other bromofluorobenzoic acids used in NSAID synthesis suggests its high potential in developing new anti-inflammatory agents. tandfonline.com

Table 1: Synthesis of NSAID Precursors from Bromobenzoic Acid Derivatives

Starting MaterialReagentProductApplicationReference
2-Bromobenzoic AcidAryl AminesN-Aryl Anthranilic AcidsPrecursors to NSAIDs nih.gov
2-Bromo-4-fluorobenzoic AcidAniline4-Fluoro-2-(phenylamino)benzoic AcidAnthranilic acid derivative for potential NSAIDs iucr.org
3-Bromo-4-fluorobenzoic AcidVarious1,3,4-Oxadiazoles and 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazolesAnti-inflammatory and analgesic agents tandfonline.com

Development of Antimalarial and Anticancer Agents

The versatile nature of this compound and its derivatives extends to the synthesis of compounds targeting infectious diseases and cancer. N-aryl anthranilic acids, synthesized from 2-bromobenzoic acids, are precursors to acridines, a class of compounds known for their antimalarial activity. nih.gov Furthermore, 5-bromo-2-fluorobenzoic acid has been identified as a potential drug for treating malaria. biosynth.com

In the realm of oncology, derivatives of bromofluorobenzoic acids are crucial for developing targeted therapies. For example, 2-bromo-6-fluorobenzoic acid is a key intermediate in the synthesis of PI3 kinase inhibitors, which are a class of anticancer agents. google.com The synthesis of various heterocyclic systems, such as 1,2,4-triazolo[3,4-b]thiadiazines from 2,4-dichloro-5-fluorobenzoic acid, has also yielded compounds with significant anticancer properties. bohrium.com Additionally, metal complexes incorporating Schiff bases derived from fluorobenzoic acids have shown promise as anticancer agents by inhibiting cellular proliferation. researchgate.net

Table 2: Bromofluorobenzoic Acid Derivatives in Anticancer and Antimalarial Drug Development

Starting Material DerivativeTarget Compound ClassTherapeutic AreaReference
2-Bromobenzoic AcidsAcridinesAntimalarial nih.gov
5-Bromo-2-fluorobenzoic AcidNot SpecifiedAntimalarial biosynth.com
2-Bromo-6-fluorobenzoic AcidPI3 Kinase InhibitorsAnticancer google.com
2,4-Dichloro-5-fluorobenzoic Acid1,2,4-Triazolo[3,4-b]thiadiazinesAnticancer bohrium.com
2-Amino-4-fluorobenzoic AcidCopper(II) Schiff Base ComplexAnticancer researchgate.net

Compounds for Neuropathic and Central Pain Relief

Chronic pain, particularly neuropathic and central pain, represents a significant area of unmet medical need. Bromofluorobenzoic acid derivatives have been utilized in the synthesis of novel analgesics. A patent describes the use of 2-bromo-6-fluorobenzoic acid to synthesize oxadiazole compounds aimed at alleviating neuropathic and central pain. google.com In a different approach, researchers have developed potent benzazepinone-based sodium channel blockers for the treatment of neuropathic pain, with the synthesis originating from 2-bromo-3,4,6-trifluoroaniline. doi.org These examples underscore the importance of this class of compounds in the development of new pain management therapies.

Construction of Complex Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound and its isomers are valuable starting materials for constructing a variety of complex heterocyclic systems. For instance, 3-bromo-4-fluorobenzoic acid has been used to synthesize 1,3,4-oxadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, both of which have demonstrated biological activity. tandfonline.com The synthesis of various 1,2,4-triazole (B32235) derivatives has been accomplished using 2-bromo-4-fluorobenzoic acid as a precursor. prolekare.czcsfarmacie.cz Furthermore, 2-amino-3-fluorobenzoic acid serves as an important intermediate for the synthesis of indole (B1671886) derivatives, which are prevalent in many biologically active compounds. orgsyn.org The ability to readily form these diverse heterocyclic structures makes bromofluorobenzoic acids a powerful tool in drug discovery. bohrium.comresearchgate.net

Scaffold for Diverse Bioactive Molecular Architectures

The inherent reactivity of the bromo and fluoro substituents, combined with the carboxylic acid functionality, makes this compound an ideal scaffold for building diverse molecular architectures. The hydrochloride salt of 6-amino-3-bromo-2-fluorobenzoic acid is highlighted as a versatile building block for constructing a wide range of molecules in pharmaceutical development. smolecule.com The unique arrangement of functional groups allows for a multitude of synthetic transformations, enabling the creation of libraries of compounds for biological screening. smolecule.com The concept of using a core structure, or scaffold, and systematically modifying it is a fundamental strategy in medicinal chemistry. The fluorinated benzophenone (B1666685) scaffold, for example, has been explored for its potential in generating bioactive compounds. mq.edu.au The versatility of the this compound scaffold allows for the systematic exploration of chemical space to identify novel bioactive molecules.

Applications in Chemical Sensing and Detection

The application of this compound in the field of chemical sensing and detection is not described in the available research literature. The development of chemical sensors often relies on molecules that can selectively interact with an analyte and produce a measurable signal, but this specific compound has not been featured in such studies.

There are no documented instances of this compound being used to develop metal ion-selective fluorosensing agents. The design of such agents typically involves coupling a fluorophore (a fluorescent molecule) with a receptor site capable of selectively binding a specific metal ion.

However, related research provides insight into how this class of compounds could potentially be used. A study on chemo- and regioselective copper-catalyzed amination reactions has produced fluorescent sensors from other bromobenzoic acids. nih.gov In one example, 2-bromobenzoic acid was coupled with 1-aminopyrene to create N-(1-Pyrene)anthranilic acid . This resulting molecule demonstrated the ability to act as a selective fluorosensor for Mercury (Hg(II)) ions in aqueous solutions, showing strong fluorescence quenching in its presence compared to other metal ions. nih.gov

This research illustrates a viable synthetic pathway where a bromobenzoic acid derivative can be functionalized to create a sophisticated sensing molecule. While this specific work did not use this compound, it establishes a precedent for using such structures as scaffolds for the development of novel fluorosensors.

Emerging Research Directions and Future Perspectives

Integration with Green Chemistry Principles

The push towards sustainable chemical manufacturing has put a spotlight on developing greener synthetic routes for important intermediates like 2-Bromo-3-fluorobenzoic acid. Green chemistry focuses on minimizing waste, using less hazardous substances, and improving energy efficiency. core.ac.ukmun.ca A patented method for preparing this compound from m-fluorobenzotrifluoride involves a multi-step process including nitration, bromination, reduction, deamination, and hydrolysis. google.comwipo.int This method is noted for using readily available, low-cost materials and proceeding under mild and safe conditions, which aligns with several green chemistry principles. google.com

Key aspects of its synthesis that reflect green chemistry considerations include:

Catalysis: The use of catalysts like acetic acid or ammonium (B1175870) chloride during the reduction step is crucial for efficiency. wipo.int The broader field of catalysis is a cornerstone of green chemistry, as it allows for reactions with higher selectivity and lower energy consumption. core.ac.uk

Reagent Selection: The process utilizes reagents such as dibromohydantoin for bromination and reduced iron powder for reduction. wipo.int Ongoing research in green chemistry continually seeks to replace traditional reagents with more environmentally benign alternatives. dur.ac.uk

Atom Economy: While multi-step syntheses can sometimes have lower atom economy, optimizing each step to maximize yield and minimize byproducts is a key goal. mun.ca The reported high yield of the patented method suggests a move towards greater efficiency. google.comwipo.int

Future research will likely focus on replacing harsh reagents like sulfuric acid with solid acid catalysts, exploring biocatalytic routes, and using safer, recyclable solvents to further enhance the green credentials of its synthesis. core.ac.ukmun.ca

Exploration of Continuous Flow Methodologies

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, such as enhanced safety, better heat and mass transfer, and easier scalability. interchim.comacs.org This approach is particularly well-suited for handling reactions that are exothermic or involve hazardous intermediates. acs.orgresearchgate.net

While a specific continuous flow synthesis for this compound is not yet widely published, the successful application of this technology to related compounds demonstrates its feasibility and potential.

Scale-Up Potential: In another example, continuous flow-flash chemistry was used for the scale-up synthesis of 5-cyano-2-formylbenzoic acid from an isopropyl 2-bromo-5-cyanobenzoate precursor, highlighting the technology's industrial applicability. acs.org

General Applicability: The principles of flow chemistry have been applied to accelerate simple reactions like the hydrolysis and esterification of other bromobenzoic acids by using superheated conditions, which are safely achievable in a flow reactor. interchim.com

The application of continuous flow technology to the synthesis of this compound could lead to more efficient, safer, and scalable manufacturing processes, aligning with modern industrial demands. innospk.com

Development of Novel Catalytic Systems

The bromine atom on this compound makes it an ideal substrate for a variety of catalytic cross-coupling reactions, which are fundamental tools for constructing complex molecules. Research is focused on developing new and improved catalytic systems to enhance the efficiency and scope of these transformations.

Recent advancements in catalysis for reactions involving bromobenzoic acids include:

Copper-Catalyzed Amination: A chemo- and regioselective copper-catalyzed cross-coupling procedure has been developed for the amination of 2-bromobenzoic acids. This method works without needing to protect the carboxylic acid group and produces N-aryl and N-alkyl anthranilic acid derivatives in high yields (up to 99%). nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgsmolecule.com These reactions enable the formation of carbon-carbon bonds by coupling the bromobenzoic acid with various boronic acids. smolecule.com

Photocatalysis: Innovative photocatalytic systems are being explored for selective dehalogenation. One study demonstrated that by controlling the light intensity, a photocatalyst could selectively remove the bromine atom from a 4-bromo-2-chloro-5-fluorobenzoic acid molecule. rsc.org

Dual-Metal Catalysis: A method for a decarboxylative cross-coupling reaction uses a catalytic system with two different transition metals to form a C-C bond between a fluorinated benzoic acid salt and a bromo-benzene derivative. google.com

These novel catalytic systems offer greater control over reactivity and selectivity, enabling the synthesis of a wider range of derivatives from this compound under milder conditions.

Table 1: Overview of Novel Catalytic Systems for Bromobenzoic Acid Derivatives
Catalyst SystemReaction TypeKey AdvantagesReference
Copper/Cu₂OAminationHigh regioselectivity, no need for acid protection, good to high yields. nih.gov
Palladium/SPhosSuzuki CouplingHigh conversion rates and turnover frequency. smolecule.com
Iridium-based PhotosensitizerReductive DehalogenationHigh selectivity for debromination controlled by light intensity. rsc.org
Dual Transition MetalsDecarboxylative Cross-CouplingEnables C-C bond formation through a novel reaction pathway. google.com

Computational Design and Prediction of New Derivatives

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and materials science. researchgate.networldscientific.com These methods allow researchers to predict the properties and biological activity of molecules before they are synthesized, saving significant time and resources.

For this compound and its potential derivatives, computational approaches are being used to:

Predict Physicochemical Properties: Methods like Density Functional Theory (DFT) are used to calculate the thermodynamic properties of halobenzoic acids, providing insights into their stability and reactivity. nist.gov

Design Bioactive Molecules: In silico studies on derivatives like methyl 4-bromo-2-fluorobenzoate are used to evaluate their potential as drug candidates. researchgate.netscispace.com These studies can predict drug-likeness, analyze molecular orbitals (HOMO-LUMO) to assess reactivity, and perform molecular docking simulations to understand how the molecule might interact with biological targets like proteins. researchgate.netscispace.com

Guide Synthesis: By predicting the most stable conformations and likely reaction pathways, computational models can help chemists design more efficient synthetic routes to new and complex derivatives. researchgate.net For example, computational analysis helped confirm the structure of 2-amino-5-bromo-3-fluorobenzoic acid, a related compound synthesized for screening in drug discovery programs. arxiv.org

The synergy between computational prediction and experimental validation accelerates the discovery of new derivatives of this compound with tailored properties for specific applications.

Expanding Utility in Interdisciplinary Research

The unique structural and electronic properties of this compound make it a valuable scaffold for creating functional molecules with applications beyond traditional organic chemistry, extending into materials science, chemical biology, and agrochemistry.

Materials Science: Halogenated aromatic compounds are used to formulate advanced polymers and coatings. The inclusion of this compound derivatives can enhance properties like thermal stability and chemical resistance. The potential for creating novel liquid crystal materials is also an area of interest. innospk.com

Pharmaceuticals and Agrochemicals: The compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Its structure is a component of complex bioactive molecules, and its derivatives are continually being explored for various therapeutic applications. nbinno.com

Chemical Sensing: The core structure can be modified to create chemical sensors. For instance, a derivative of a related N-aryl anthranilic acid was used to create a fluorescent sensor that can selectively detect mercury(II) ions in water. nih.gov This demonstrates the potential for developing specialized sensors based on the this compound framework.

Chemical Biology: Fluorinated amino acids, which can be synthesized using intermediates derived from related bromo-fluoro compounds, are of great interest in peptide and protein research. rsc.org The incorporation of such unnatural amino acids can alter the structure and function of proteins, providing tools for studying biological processes.

The versatility of this compound ensures its continued relevance as a starting point for innovation across a wide spectrum of scientific disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-Bromo-3-fluorobenzoic acid, and how can reaction conditions be optimized to minimize isomer formation?

  • Methodological Answer : Synthesis typically involves regioselective halogenation of fluorobenzoic acid precursors. For example, directed ortho-bromination using Lewis acids (e.g., AlCl₃) under controlled temperatures (0–5°C) can reduce competing isomer formation. Post-synthesis, HPLC or GC-MS analysis is critical to detect impurities like 3-bromo-2-fluorobenzoic acid . Optimizing stoichiometry and reaction time minimizes byproducts.

Q. How can X-ray crystallography confirm the molecular structure and crystal packing of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is employed, with data processed using the SHELX suite (e.g., SHELXL for refinement ). Challenges include heavy-atom effects from bromine, requiring high-resolution data. WinGX or similar software aids in structure solution and validation . Preferential crystallization in polar solvents (e.g., ethanol) improves crystal quality.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting NMR data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Identifies substituent positions but may show split peaks due to rotational isomers. Variable-temperature NMR (e.g., 25–60°C) reduces conformational ambiguity .
  • IR/Raman : Confirms carboxylic acid and halogen functional groups. Discrepancies between experimental and DFT-simulated spectra may arise from solvent effects or polymorphism .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da).

Q. What strategies are recommended for purifying this compound to achieve >98% purity for sensitive reactions?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water (3:1) at 60°C, followed by slow cooling to isolate high-purity crystals.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) eluent. Monitor fractions via TLC (Rf ≈ 0.3 under UV).
  • Purity is assessed via HPLC (C18 column, 70% acetonitrile/water mobile phase) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.